2-[(tert-butylsulfanyl)methyl]-1-(3,4-dimethoxybenzoyl)piperidine
Description
Properties
IUPAC Name |
[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3S/c1-19(2,3)24-13-15-8-6-7-11-20(15)18(21)14-9-10-16(22-4)17(12-14)23-5/h9-10,12,15H,6-8,11,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUFTDMMQJKMNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(tert-butylsulfanyl)methyl]-1-(3,4-dimethoxybenzoyl)piperidine typically involves multiple steps, starting from readily available precursors. One common approach includes the reaction of a piperidine derivative with tert-butylthiol in the presence of a suitable base to introduce the tert-butylsulfanyl group. This is followed by acylation with 3,4-dimethoxybenzoyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(tert-butylsulfanyl)methyl]-1-(3,4-dimethoxybenzoyl)piperidine can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the dimethoxybenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the tert-butylsulfanyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Piperidine derivatives with different substituents.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(tert-butylsulfanyl)methyl]-1-(3,4-dimethoxybenzoyl)piperidine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related piperidine derivatives, focusing on substituent variations and their implications.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Bulk and Lipophilicity :
- The tert-butylsulfanyl group in the target compound is bulkier than the methoxy or dichlorophenyl groups in SR140333 or GR159897, which may enhance membrane permeability but reduce aqueous solubility .
- The 3,4-dimethoxybenzoyl group shares electronic similarities with the dichlorophenyl group in SR140333, though the latter’s electron-withdrawing nature may alter receptor binding kinetics .
Aromatic Interactions :
- The 3,4-dimethoxybenzoyl group’s methoxy substituents could engage in hydrogen bonding or π-π stacking, akin to the dichlorophenyl group in SR140333, which targets neurokinin receptors .
Heterocyclic Variations :
- Tiagabine-related compounds () replace the benzoyl group with thienyl-carboxylic acid, demonstrating how heterocyclic substitutions can shift activity toward GABAergic systems .
Research Findings and Implications
- Neurokinin/Tachykinin Receptor Modulation : Compounds like SR140333 and GR159897 highlight the piperidine scaffold’s relevance in neurokinin receptor antagonism, suggesting the target compound could be optimized for similar targets .
- Metabolic Considerations : The tert-butylsulfanyl group may reduce first-pass metabolism compared to SR140333’s acetylated piperidine, warranting comparative in vitro metabolic studies .
- Solubility Challenges : The dimethoxybenzoyl group’s lipophilicity may necessitate formulation strategies, as seen with Tiagabine derivatives requiring carboxylate salts for bioavailability .
Biological Activity
The compound 2-[(tert-butylsulfanyl)methyl]-1-(3,4-dimethoxybenzoyl)piperidine is a piperidine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C_{14}H_{19}N_{1}O_{4}S
- Molecular Weight : 301.37 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies suggest that it may function as an inhibitor of specific enzymes and receptors involved in inflammatory processes and cellular signaling pathways.
Biological Activities
- Anti-inflammatory Activity
-
Antioxidant Properties
- The presence of the tert-butylsulfanyl group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant effects. This property is essential in mitigating oxidative stress-related cellular damage.
- Antimicrobial Activity
Table 1: Summary of Biological Activities
Case Study: Inhibition of NLRP3 Inflammasome
A study exploring the inhibition of the NLRP3 inflammasome highlighted the potential of piperidine derivatives in preventing pyroptosis and IL-1β release. The compound demonstrated a notable reduction in pyroptotic cell death, indicating its therapeutic potential in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
